molecular formula C21H22BrN5O B15155602 [1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(3-methylphenyl)piperazin-1-yl]methanone

[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(3-methylphenyl)piperazin-1-yl]methanone

Cat. No.: B15155602
M. Wt: 440.3 g/mol
InChI Key: RQXQVUZMLARKLL-UHFFFAOYSA-N
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Description

1-[1-(4-bromophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(3-methylphenyl)piperazine is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a piperazine ring, and various substituted phenyl groups. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-bromophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(3-methylphenyl)piperazine typically involves multiple steps. One common method involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to form the 1,2,3-triazole ring.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a substitution reaction, where a bromine atom is substituted onto the phenyl ring.

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a ketone.

    Coupling Reactions: The final step involves coupling the triazole ring with the piperazine ring through a carbonyl linkage, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-bromophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(3-methylphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

    Coupling: Palladium catalysts, bases like triethylamine

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[1-(4-bromophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(3-methylphenyl)piperazine has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. It is also studied for its reactivity and stability under various conditions.

    Biology: In biological research, the compound is investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities. It may also serve as a lead compound for drug development.

    Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[1-(4-bromophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(3-methylphenyl)piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound may interact with cellular pathways, influencing processes such as cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 1-[1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(3-methylphenyl)piperazine
  • 1-[1-(4-fluorophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(3-methylphenyl)piperazine
  • 1-[1-(4-methoxyphenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(3-methylphenyl)piperazine

Uniqueness

The uniqueness of 1-[1-(4-bromophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(3-methylphenyl)piperazine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromophenyl group may enhance its reactivity and binding affinity compared to other similar compounds with different substituents.

Properties

Molecular Formula

C21H22BrN5O

Molecular Weight

440.3 g/mol

IUPAC Name

[1-(4-bromophenyl)-5-methyltriazol-4-yl]-[4-(3-methylphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C21H22BrN5O/c1-15-4-3-5-19(14-15)25-10-12-26(13-11-25)21(28)20-16(2)27(24-23-20)18-8-6-17(22)7-9-18/h3-9,14H,10-13H2,1-2H3

InChI Key

RQXQVUZMLARKLL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=C(N(N=N3)C4=CC=C(C=C4)Br)C

Origin of Product

United States

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